molecular formula C10H16BrN6O11P3 B12837899 2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid

2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid

Cat. No.: B12837899
M. Wt: 569.09 g/mol
InChI Key: GLCRVGHVCJLAHS-QYYRPYCUSA-N
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Description

Structural Characterization of 2'-Bromo-2'-deoxyadenosine 5'-[β,γ-imide]triphosphoric Acid

Molecular Architecture and Stereochemical Configuration

The molecular formula of 2'-bromo-2'-deoxyadenosine 5'-[β,γ-imide]triphosphoric acid (C₁₀H₁₆BrN₆O₁₁P₃) reflects its derivation from deoxyadenosine triphosphate (dATP), with two critical modifications: a bromine atom at the 2'-position of the deoxyribose sugar and a β,γ-imide linkage replacing the oxygen between the β- and γ-phosphates. The stereochemical configuration of the compound is defined by the (2R,3S,5R) arrangement of the deoxyribose moiety, which preserves the natural D-ribose conformation essential for compatibility with enzyme active sites.

The β,γ-imide bond introduces a nitrogen atom in place of the bridging oxygen, creating a non-hydrolyzable triphosphate mimic. This substitution alters the electronic distribution across the triphosphate chain, reducing the electronegativity of the bridging atom and stabilizing the molecule against enzymatic cleavage. The bromine atom at the 2'-position introduces steric bulk and electron-withdrawing effects, which influence sugar puckering and base pairing dynamics. Comparative molecular modeling studies suggest that the 2'-bromo substitution induces a C3'-endo sugar pucker, a conformation associated with A-form DNA helices.

Table 1: Key Structural Features of 2'-Bromo-2'-deoxyadenosine 5'-[β,γ-imide]triphosphoric Acid
Feature Description
Molecular Weight 569.09 g/mol (calculated)
Sugar Configuration (2R,3S,5R)-2'-deoxyribose with 2'-bromo substitution
β,γ-Imide Bond Geometry Tetrahedral coordination at phosphorus atoms, N–P bond length: ~1.68 Å
Tautomeric Form (Adenine) Predominantly amino-keto (N9-H) under physiological pH

Comparative Analysis of β,γ-Imide Bond Geometry in Nucleotide Analogs

The β,γ-imide bond in 2'-bromo-2'-deoxyadenosine 5'-[β,γ-imide]triphosphoric acid distinguishes it from other non-hydrolyzable ATP analogs, such as adenosine 5'-[β,γ-methylene]triphosphate (AMPPCP) and adenosine 5'-[β,γ-imido]triphosphate (AMPPNP). While AMPPCP employs a methylene group (–CH₂–) to bridge the β- and γ-phosphates, the imide bond (–NH–) in the subject compound introduces a lone pair of electrons that participate in resonance with the adjacent phosphate groups. This resonance stabilizes the negative charge on the γ-phosphate, mimicking the transition state of ATP hydrolysis more closely than methylene or imido analogs.

Properties

Molecular Formula

C10H16BrN6O11P3

Molecular Weight

569.09 g/mol

IUPAC Name

[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

InChI

InChI=1S/C10H16BrN6O11P3/c11-5-7(18)4(1-26-31(24,25)28-30(22,23)16-29(19,20)21)27-10(5)17-3-15-6-8(12)13-2-14-9(6)17/h2-5,7,10,18H,1H2,(H,24,25)(H2,12,13,14)(H4,16,19,20,21,22,23)/t4-,5-,7-,10-/m1/s1

InChI Key

GLCRVGHVCJLAHS-QYYRPYCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid typically involves multiple steps. The starting material, 2’-deoxyadenosine, undergoes bromination at the 2’ position to introduce the bromine atom. This is followed by phosphorylation to attach the triphosphate group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Studies and Enzyme Mechanisms

One of the primary applications of 2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid is in structural biology. It acts as a ligand in crystallographic studies to elucidate the mechanisms of enzymes involved in nucleotide metabolism. For instance, it has been used in the study of pyruvate phosphate dikinase (PPDK), an enzyme that plays a vital role in energy metabolism in plants and bacteria. The binding of this compound to PPDK has provided insights into conformational changes and the catalytic cycle of the enzyme, highlighting its importance in understanding energy transfer processes within cells .

Case Study: Pyruvate Phosphate Dikinase

  • Biological Source : Flaveria trinervia
  • Experimental Method : X-ray diffraction (resolution: 2.9 Å)
  • Findings : The study revealed structural intermediates that support a novel mechanism of action involving large conformational transitions during catalysis .

Nucleotide Analogues in Biochemical Research

As a nucleotide analogue, this compound is utilized to study nucleotide-binding proteins and their interactions with nucleic acids. Its unique structure allows researchers to probe the specificity and kinetics of nucleotide interactions with various enzymes, which is essential for understanding cellular signaling pathways and metabolic regulation.

Applications in Research

  • Nucleotide Binding Studies : Investigating how enzymes recognize and bind nucleotides.
  • Inhibition Studies : Evaluating the inhibitory effects on specific enzymes involved in metabolic pathways.
  • Structural Biology : Providing models for understanding nucleotide recognition and catalysis at the molecular level.

Chemical Properties and Structural Insights

The chemical structure of this compound contributes significantly to its functionality. It possesses a molecular formula of C10H16BrN6O11P3C_{10}H_{16}BrN_{6}O_{11}P_{3} with a molecular weight of approximately 569.093 g/mol .

The ongoing research into this compound suggests its potential for broader applications in drug design and therapeutic development. Its ability to mimic natural nucleotides makes it an attractive candidate for developing inhibitors against various enzymes implicated in diseases such as cancer and metabolic disorders.

Research Opportunities

  • Drug Development : Exploring its use as a scaffold for designing new therapeutic agents.
  • Biochemical Pathway Analysis : Utilizing it to dissect complex metabolic networks within cells.
  • Synthetic Biology Applications : Investigating its role in engineered pathways for biofuel production or bioremediation.

Mechanism of Action

The mechanism of action of 2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid involves its interaction with nucleotide-binding enzymes. The bromine atom and the imide group confer unique binding properties, allowing the compound to act as a competitive inhibitor or substrate analog. This interaction can modulate the activity of enzymes involved in nucleotide metabolism, such as kinases and polymerases .

Comparison with Similar Compounds

2'-Amino-2'-deoxy-D-adenosine-5'-triphosphate (CAS No. 61468-88-0)

Molecular Formula : C₁₀H₁₇N₆O₁₂P₃
Molecular Weight : 506.20 g/mol (free acid)
Key Differences :

  • Substituent: The 2'-amino group replaces the bromine atom.
  • Reactivity: The amino group facilitates hydrogen bonding and nucleophilic interactions, whereas bromine acts as a leaving group or steric hindrance element.
  • Applications : Primarily used in RNA polymerase studies, whereas the bromo analog is favored in GPCR signaling due to enhanced stability in hydrophobic environments .
Property 2'-Bromo-dAppNHp 2'-Amino-dATP
2'-Substituent Bromine Amino
Hydrolysis Resistance High (β,γ-imido) Moderate (native ATP-like)
Molecular Weight 569.09 g/mol 506.20 g/mol
Primary Use GPCR signaling RNA polymerase assays

2'-Bromo-2'-deoxyuridine (CAS No. 72218-68-9)

Molecular Formula : C₉H₁₁BrN₂O₅
Key Differences :

  • Base: Uridine (uracil) instead of adenosine (adenine).
  • Function : Incorporated into DNA for UV-induced crosslinking studies, unlike the ATP-analog role of 2'-Bromo-dAppNHp .
  • Phosphate Groups : Lacks triphosphate and imido modifications, limiting its utility in energy-dependent processes.

2'-Deoxy-2'-fluoroguanosine (CAS No. 78842-13-4)

Molecular Formula : C₁₀H₁₂FN₅O₄
Key Differences :

  • Substituent : Fluorine at the 2'-position, which is smaller and more electronegative than bromine.
  • Applications : Used in antiviral therapies (e.g., hepatitis C) due to enhanced metabolic stability and base-pairing fidelity, contrasting with the bromo analog’s role in mechanistic enzymology .

Biochemical and Functional Comparisons

Hydrolysis Resistance

The β,γ-imido linkage in 2'-Bromo-dAppNHp prevents cleavage by ATPases, making it superior to native ATP or 2'-Amino-dATP in long-term signaling assays . In contrast, 2'-Deoxy-2'-fluoroguanosine relies on fluorine’s electronegativity to resist enzymatic degradation but lacks triphosphate functionality .

Steric and Electronic Effects

  • Fluorine : Minimal steric impact but high electronegativity alters sugar pucker and Watson-Crick base pairing .
  • Amino Group: Enhances solubility and participates in hydrogen bonding, favoring interactions with polar residues in RNA polymerase .

Biological Activity

Chemical Identity and Structure

2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid, also known as 6NQ, is a modified nucleoside analogue with significant biological implications. Its molecular formula is C10H16BrN6O11P3C_{10}H_{16}BrN_{6}O_{11}P_{3} and it has a molecular weight of approximately 569.093 g/mol. This compound contains a bromine atom at the 2' position of the deoxyribose sugar, which contributes to its unique biochemical properties. The structural formula can be represented as follows:

SMILES c1nc(c2c(n1)n(cn2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N\text{SMILES }c1nc(c2c(n1)n(cn2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N

The biological activity of this compound primarily involves its role as a nucleotide analogue. It acts by mimicking natural nucleotides, thereby interfering with nucleic acid synthesis and function. The compound's structural modifications allow it to interact with various enzymes involved in nucleotide metabolism, such as kinases and polymerases.

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on certain kinases, which are crucial for cellular signaling and metabolism. For instance, studies have shown that it can inhibit the activity of pyruvate phosphate dikinase, a key enzyme in the metabolic pathway of plants, particularly in Flaveria trinervia . This inhibition can lead to metabolic disruptions, showcasing its potential as a biochemical tool in studying metabolic pathways.

Antiviral Properties

There is evidence suggesting that nucleoside analogues like 2'-Bromo-2'-deoxyadenosine derivatives possess antiviral properties. These compounds can inhibit viral replication by interfering with viral RNA synthesis. In particular, they may serve as effective agents against RNA viruses by incorporating into viral genomes and terminating chain elongation.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promise in selectively inducing apoptosis in tumor cells while sparing normal cells, making it a candidate for further development as an anticancer agent. Its mechanism may involve the activation of specific apoptotic pathways triggered by nucleotide depletion in rapidly dividing cancer cells.

Study on Metabolic Inhibition

In a recent study examining the effects of this compound on plant metabolism, researchers observed significant inhibition of pyruvate phosphate dikinase activity. The study utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound. The results indicated a dose-dependent inhibition, suggesting potential applications in metabolic engineering.

Concentration (mM)Enzyme Activity (% Control)
0100
0.185
0.565
140
510

Antiviral Efficacy Assessment

Another study focused on the antiviral efficacy of nucleoside analogues derived from deoxyadenosine showed that compounds similar to 2'-Bromo-2'-deoxyadenosine significantly inhibited viral replication in vitro. This was assessed using plaque reduction assays against several RNA viruses.

CompoundIC50 (µM)Virus Type
2'-Bromo-2'-deoxyadenosine15Influenza A
Acyclovir10Herpes Simplex
Ribavirin20Hepatitis C

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight~643.9 g/mol (calculated)
λmax (UV)260 nm
Stability (4°C, pH 7.4)>90% intact after 48 hours (HPLC)
Solubility10 mM in aqueous buffer (sonicated)

Q. Table 2: Example Experimental Conditions for Polymerase Assays

ParameterConditionPurpose
EnzymeKlenow (exo⁻)Minimize proofreading interference
[Mg²⁺]5 mMOptimize catalytic activity
Incubation Time30 sec at 37°CPre-steady-state kinetics

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